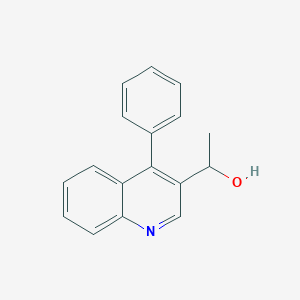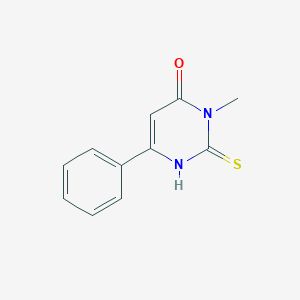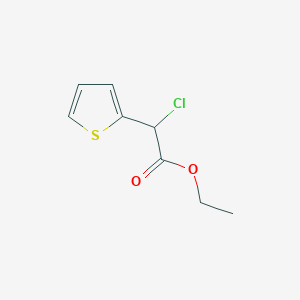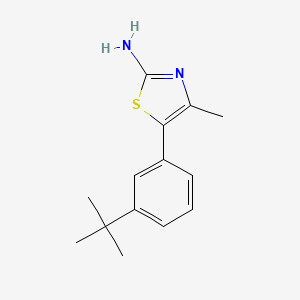
(Z)-1,1-diethoxydec-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,1-diethoxydec-4-ene is an organic compound characterized by its unique structure, which includes a double bond in the Z-configuration and two ethoxy groups attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1-diethoxydec-4-ene typically involves the use of alkenes and alcohols under specific reaction conditions. One common method is the acid-catalyzed addition of ethanol to a dec-4-ene precursor. The reaction is carried out under reflux conditions with a strong acid catalyst such as sulfuric acid to facilitate the formation of the diethoxy compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,1-diethoxydec-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(Z)-1,1-diethoxydec-4-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-1,1-diethoxydec-4-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its ethoxy groups and double bond play a crucial role in its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1,1-diethoxydec-4-ene: The E-isomer of the compound, which has different spatial arrangement and reactivity.
1,1-diethoxydecane: A saturated analogue without the double bond.
1,1-dimethoxydec-4-ene: A similar compound with methoxy groups instead of ethoxy groups.
Uniqueness
(Z)-1,1-diethoxydec-4-ene is unique due to its Z-configuration, which imparts specific stereochemical properties and reactivity. This configuration can influence the compound’s interaction with other molecules and its overall chemical behavior.
Propiedades
Fórmula molecular |
C14H28O2 |
|---|---|
Peso molecular |
228.37 g/mol |
Nombre IUPAC |
1,1-diethoxydec-4-ene |
InChI |
InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h10-11,14H,4-9,12-13H2,1-3H3 |
Clave InChI |
PJGNMGFVWOAXQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCCC(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)

![5-(1H-indazol-5-ylamino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877004.png)



![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)


